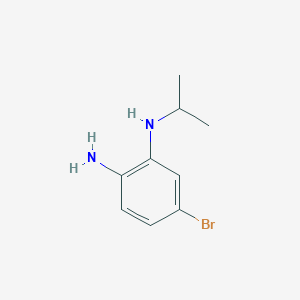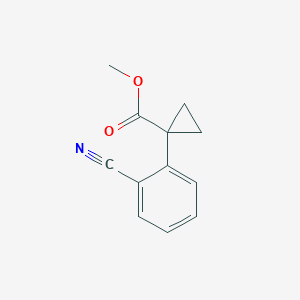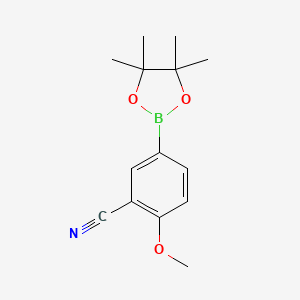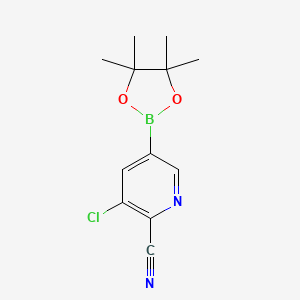
Methyl 6-ethylnicotinate
Descripción general
Descripción
Methyl 6-ethylnicotinate, also known as Methyl 6-methylnicotinate, is a chemical compound with the molecular formula C8H9NO2 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of Methyl 6-ethylnicotinate involves several steps . The process starts with 6-methyl nicotinate as a raw material, which reacts under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . One bromine is then removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester . Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis
The molecular structure of Methyl 6-ethylnicotinate is characterized by a molecular weight of 151.16 . The compound is racemic and approximately 98% pure .Chemical Reactions Analysis
Chemical analysis of Methyl 6-ethylnicotinate has shown that it has similar aerosol transfer efficiency to that of nicotine . This suggests that it may have similar chemical reactivity to nicotine.Physical And Chemical Properties Analysis
Methyl 6-ethylnicotinate is a solid substance . It has a melting point range of 34 - 37 °C and an initial boiling point of 160 °C at 141 hPa . The compound is also characterized by a flash point of 103 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 6-ethylnicotinate's synthesis and improvement have significant implications for domestic production. For instance, Liu Chunxin (2009) examined the synthesis of 1-(4-Methylphenyl) ethylnicotinate, highlighting the optimization of synthesis technology with a yield of 70% and purity above 98% (Liu Chunxin, 2009).
Pharmaceutical Research
- The compound has been used in the development of pharmaceuticals. For example, Andersen et al. (2013) detailed its use in synthesizing AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showing a yield of 79% in the final step (Andersen et al., 2013).
Polymer Science
- In the field of polymer science, Furuncuoglu et al. (2010) explored the role of chain transfer agents like methyl 6-ethylnicotinate in the free radical polymerization of various compounds, offering valuable insights into polymerization kinetics (Furuncuoglu et al., 2010).
Insect Behavior Studies
- Castracani et al. (2008) investigated the role of similar compounds in the mating behavior of ants, identifying 3-ethyl-4-methylpentanol, related to methyl 6-ethylnicotinate, as a critical component of queen sex pheromone (Castracani et al., 2008).
Material Science
- Hassanein et al. (2015) studied the electrical conductivity and luminescence in copper iodide double chains with isonicotinato derivatives, demonstrating the compound's potential in materials science applications (Hassanein et al., 2015).
Safety And Hazards
Methyl 6-ethylnicotinate is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
There is interest in nicotine-related alkaloids like Methyl 6-ethylnicotinate for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . The totality of available evidence indicates that Methyl 6-ethylnicotinate has comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine .
Propiedades
IUPAC Name |
methyl 6-ethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCACHOBCXQDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)








